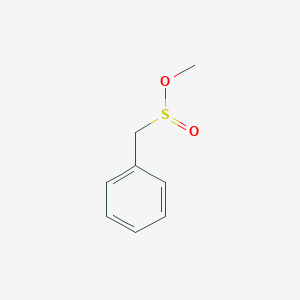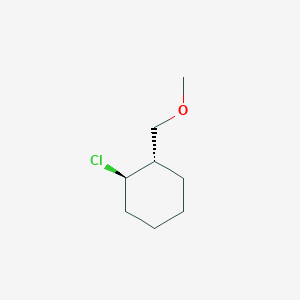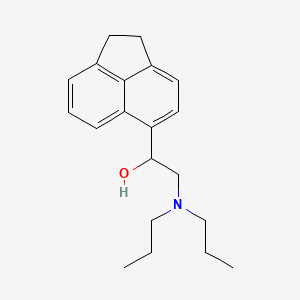
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol is an organic compound that belongs to the class of ethanolamines. These compounds are characterized by the presence of an ethanol group attached to an amine group. This particular compound features a complex aromatic structure, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Acenaphthylene Derivative: Starting with acenaphthene, a series of reactions such as halogenation and subsequent substitution can introduce the desired functional groups.
Ethanolamine Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium amide (NaNH₂).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield acenaphthene derivatives with aldehyde or carboxylic acid groups.
Aplicaciones Científicas De Investigación
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol may have applications in various fields:
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways involving ethanolamines.
Medicine: Possible applications in drug development, particularly if the compound exhibits pharmacological activity.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dimethylamino)ethanol
- 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(diethylamino)ethanol
Uniqueness
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol may exhibit unique properties due to the presence of the dipropylamino group, which can influence its chemical reactivity, solubility, and biological activity compared to its dimethyl and diethyl counterparts.
Propiedades
Número CAS |
69727-18-0 |
|---|---|
Fórmula molecular |
C20H27NO |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(1,2-dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol |
InChI |
InChI=1S/C20H27NO/c1-3-12-21(13-4-2)14-19(22)17-11-10-16-9-8-15-6-5-7-18(17)20(15)16/h5-7,10-11,19,22H,3-4,8-9,12-14H2,1-2H3 |
Clave InChI |
IYBOZZUIHABJFI-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC(C1=CC=C2CCC3=C2C1=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


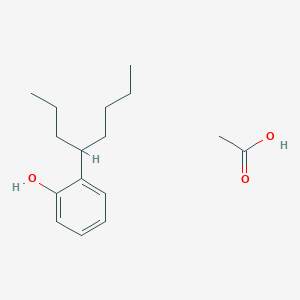
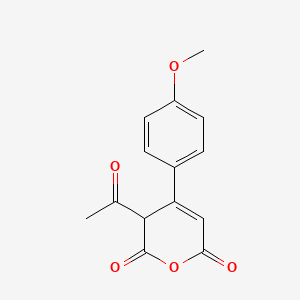
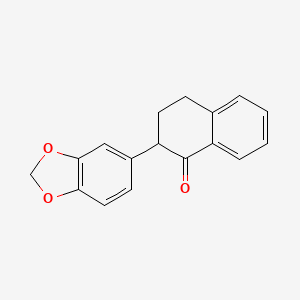
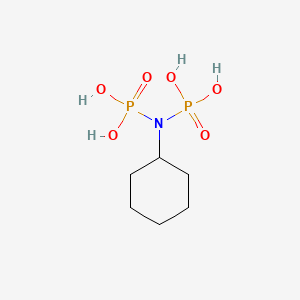

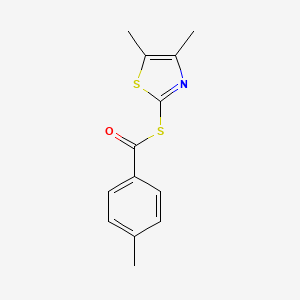
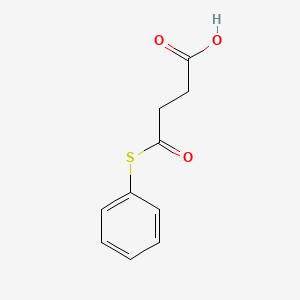
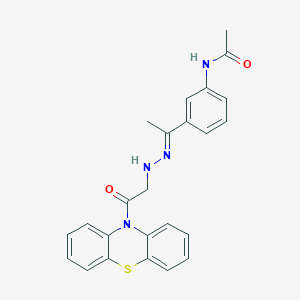
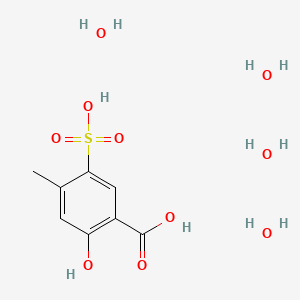
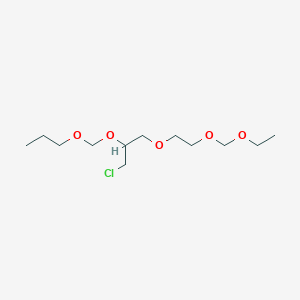
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

